ARTC1 -

ARTC1

Catalog Number: EVT-243882
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Source and Classification

ARTC1 is classified under the family of ADP-ribosyltransferases, which are enzymes responsible for adding ADP-ribose units to proteins. This family includes several members that exhibit distinct substrate specificities and cellular roles. ARTC1 is particularly noted for its arginine-specific activity, meaning it modifies proteins at arginine residues. The enzyme is expressed in various tissues and has been implicated in several physiological and pathological processes, including cancer progression and stress responses in cells .

Synthesis Analysis

Methods of Synthesis

The synthesis of ARTC1 can be achieved through recombinant DNA technology. The gene encoding ARTC1 is typically cloned into an expression vector, which is then introduced into host cells such as bacteria or mammalian cells. Following expression, the protein can be purified using affinity chromatography techniques that exploit tags added during cloning.

Technical Details:

  • Cloning: The ARTC1 gene is amplified using polymerase chain reaction (PCR) and inserted into a vector.
  • Expression: The vector is transfected into host cells (e.g., HEK293 or E. coli) to produce the enzyme.
  • Purification: Techniques like nickel-affinity chromatography are utilized to isolate the recombinant protein based on His-tagging.
Molecular Structure Analysis

Structure and Data

The molecular structure of ARTC1 reveals several key domains that contribute to its enzymatic function. It consists of three main regions: an N-terminal region, a catalytic domain, and a C-terminal region. The catalytic domain features a six-stranded beta-sheet structure flanked by alpha-helices, which are essential for its enzymatic activity.

Structural Data:

  • N-terminal Region: Rich in alpha-helices.
  • Catalytic Domain: Contains critical residues that form the active site.
  • C-terminal Region: Often involved in substrate recognition.

Crystal structures have provided insights into the spatial arrangement of these domains, highlighting conserved motifs that are crucial for function .

Chemical Reactions Analysis

Reactions and Technical Details

ARTC1 catalyzes the transfer of ADP-ribose from NAD+ to specific arginine residues on target proteins. This reaction is reversible and can be hydrolyzed by enzymes such as ADP-ribosylarginine hydrolase 1.

Key Reactions:

  • ADP-Ribosylation Reaction:
    NAD++ProteinArgProteinArgADP ribose+Nicotinamide\text{NAD}^++\text{Protein}_{\text{Arg}}\rightarrow \text{Protein}_{\text{Arg}-\text{ADP ribose}}+\text{Nicotinamide}
  • Hydrolysis Reaction:
    ProteinArgADP riboseProteinArg+ADP ribose\text{Protein}_{\text{Arg}-\text{ADP ribose}}\rightarrow \text{Protein}_{\text{Arg}}+\text{ADP ribose}

These reactions are critical for regulating protein functions in response to cellular signals .

Mechanism of Action

Process and Data

The mechanism by which ARTC1 exerts its effects involves binding to target proteins and facilitating the transfer of ADP-ribose. This modification alters the conformation and activity of these proteins, thereby influencing various cellular pathways such as apoptosis, inflammation, and stress responses.

Data Insights:

  • Substrate Specificity: ARTC1 shows preference for specific arginine residues within target proteins.
  • Regulatory Role: By modifying key proteins involved in stress responses, ARTC1 helps cells adapt to changing environments .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Enzymatic Activity: Exhibits arginine-specific ADP-ribosylation.
  • Stability: Sensitive to changes in pH and temperature; optimal activity typically occurs at physiological pH (7.4).

These properties are essential for understanding how ARTC1 functions within biological systems .

Applications

Scientific Uses

ARTC1 has garnered interest in various fields due to its role in cellular regulation:

  • Cancer Research: Understanding how ARTC1 influences tumorigenesis can lead to novel therapeutic strategies.
  • Cellular Stress Responses: Investigating its role in stress signaling pathways can provide insights into diseases related to cellular dysfunction.
  • Therapeutic Targeting: Developing inhibitors or modulators of ARTC1 may offer new avenues for treating conditions associated with dysregulated ADP-ribosylation .
Historical Development and Contextualization of ARgonaut-Tudor Complex 1 (ARTC1)

Discovery Timeline and Key Milestones in ARTC1 Research

The identification and characterization of ARTC1 (ADP-ribosyltransferase 1) represent a significant scientific journey spanning over three decades, marked by incremental breakthroughs that elucidated its biochemical nature, tissue distribution, and physiological relevance. Initial discovery occurred in the early 1990s when researchers isolated an arginine-specific ADP-ribosyltransferase activity from rabbit skeletal muscle microsomal membranes [4] [10]. This activity was attributed to a glycosylphosphatidylinositol (GPI)-anchored membrane protein, distinguishing it from other known NAD+-utilizing enzymes. By 1992, the protein had been purified, and peptide sequencing allowed gene cloning, revealing it as a novel mammalian enzyme [10]. This foundational work established ARTC1 as the first identified endogenous arginine-specific ADP-ribosyltransferase in mammals.

The late 1990s witnessed crucial milestones in understanding ARTC1's conservation and expression. Studies confirmed orthologs in humans (hARTC1), mice (mARTC1), and rabbits, demonstrating high sequence similarity, particularly within the catalytic domain [6] [9]. Tissue distribution analyses revealed a highly restricted expression pattern, with predominant localization in skeletal muscle and heart tissue, contrasting with broader expression of other ARTC family members [9] [10]. This specificity suggested specialized physiological roles in striated muscle. The generation of Artc1-knockout mouse models around 2010 provided a pivotal tool for dissecting ARTC1's biological functions. These models confirmed the enzyme's role in vivo and enabled the linking of its absence to phenotypic alterations, including reduced spontaneous tumorigenesis and increased inflammation in aging mice [2].

A transformative leap occurred with the development of advanced proteomic methodologies. Prior to 2018, only a handful of ARTC1 substrates were known, limiting understanding of its physiological impact. The application of sophisticated mass spectrometry (MS)-based workflows specifically designed to capture and identify ADP-ribosylated peptides enabled the first comprehensive characterization of the ARTC1 ADP-ribosylome. This breakthrough study, analyzing wild-type versus Artc1-deficient C2C12 myotubes, skeletal muscle, and heart tissue, identified hundreds of arginine-ADP-ribosylated target proteins dependent on ARTC1 activity [10]. This systems-level analysis revealed the unexpected breadth of ARTC1's substrate repertoire, mainly comprising cell surface and extracellular proteins involved in signal transduction, transmembrane transport, and muscle function. Key validated targets included Hemopexin (HPX), where ARTC1-mediated modification impaired heme binding capacity, highlighting functional consequences at the systems level [10].

Table 1: Key Milestones in ARTC1 Research

Year RangeKey Discovery/AdvancementSignificance
Early 1990sIdentification and purification from rabbit skeletal muscleFirst characterization of an endogenous arginine-specific ART in mammals
Mid-Late 1990sCloning of rabbit, human, and mouse ARTC1 genesRevealed sequence conservation and GPI-anchored nature; defined gene structure
Early 2000sConfirmation of tissue-restricted expression (muscle/heart)Suggested specialized physiological roles in striated muscle
~2010Generation and phenotypic analysis of Artc1-knockout miceEstablished in vivo models for functional studies; linked ARTC1 to immune and cancer phenotypes
2015Identification of GRP78/BiP as ER target and role in ER stressRevealed intracellular localization and function beyond cell surface signaling
2018Comprehensive MS-based identification of ARTC1 ADP-ribosylomeDiscovered hundreds of in vivo substrates; established widespread role in extracellular signaling and muscle function
2023Identification of VAPB as ER target & role in calcium homeostasisElucidated ARTC1's mechanism in regulating ER-mitochondria contacts and calcium signaling [6]

Evolution of Nomenclature and Classification Within Protein Families

The nomenclature surrounding ARTC1 reflects evolving understanding of the ADP-ribosyltransferase (ART) superfamily and its phylogenetic relationships. Initially designated ART2 (ADP-ribosyltransferase 2) following its discovery in the early 1990s, this naming arose from its identification sequence relative to other ART activities observed at the time, primarily focusing on its enzymatic mechanism rather than structural homology [9]. However, this classification proved inadequate as genomic sequencing expanded and revealed distinct ART families.

A significant reclassification occurred based on primary sequence homology and catalytic mechanism. ARTC1 was grouped into the cholera toxin-like (ARTC) family, distinct from the diphtheria toxin-like (ARTD or PARP) family and the sirtuins (SIRTs) [1] [6]. This distinction is crucial: ARTCs are arginine-specific enzymes, typically characterized by the presence of a conserved R-S-E (Arg-Ser-Glu) catalytic triad motif essential for NAD+ binding and transferase activity [1] [6]. In contrast, ARTDs (PARPs) primarily target glutamate/aspartate residues and often exhibit poly-ADP-ribosyltransferase activity, while SIRTs function as NAD+-dependent deacylases with limited ADP-ribosyltransferase activity. The name ARTC1 (ADP-ribosyltransferase C1) was formally adopted to reflect its membership in this cholera-toxin like clade. The "C" signifies "clostridial-like" or "cholera-toxin like," and the number "1" designates it as the first member identified within this specific mammalian subgroup [6] [9].

Phylogenetic analysis further refined the ARTC family structure. The human ARTC family comprises four members: hARTC1, hARTC3, hARTC4, and hARTC5 (ART2A/2B nomenclature is obsolete). Among these, only ARTC1 and ARTC5 retain catalytic activity. ARTC3 and ARTC4 are enzymatically inactive pseudogenes, having lost critical residues within the R-S-E motif during evolution [6] [9]. Sequence comparisons show that ARTC1 and ARTC4 form one phylogenetic branch, while ARTC3, ARTC5, and rodent ART2 variants form another [6]. ARTC1 exhibits the closest homology between humans and mice (~88% sequence similarity), underscoring its conserved function [6].

Structurally, ARTC1 conforms to the conserved ART fold observed in bacterial toxins like cholera toxin. It consists of a core catalytic domain flanked by an N-terminal region and a C-terminal hydrophobic sequence responsible for its unique membrane association. Unlike the GPI-anchored ARTC5 or the secreted ARTC5, ARTC1 is localized intracellularly, specifically within the Endoplasmic Reticulum (ER) membrane, with its catalytic domain facing the ER lumen [4] [6]. This intracellular localization, discovered later than its initial characterization as a cell surface protein in muscle, represented a significant shift in understanding its functional context and placed it alongside certain PARP family members (like PARP16/ARTD15) as regulators of ER stress responses [4]. Its classification within the broader NAD+-utilizing enzyme superfamily emphasizes its role in transferring ADP-ribose from NAD+ to target arginine residues, a reaction mechanism proceeding via an SN1 pathway involving a reactive oxacarbenium ion intermediate [1].

Table 2: Classification and Evolution of the Human ARTC Family

ProteinCatalytic ActivityKey Motif StatusLocalizationPhylogenetic GroupNotes
ARTC1Active (Arg-specific)Intact R-S-E motifER Membrane (Lumenal)ARTC1/ARTC4 branchHighly conserved; muscle/heart enriched
ARTC3InactiveR and S residues mutated (e.g., S→L)GPI-anchored (Cell surf)ARTC3/ARTC5 branchStabilizes ARTC1; no catalytic activity
ARTC4InactiveR residue mutated; E residues alteredGPI-anchored (Cell surf)ARTC1/ARTC4 branchPseudogene; no catalytic activity
ARTC5Active (Arg-specific)Intact R-S-E motifSecretedARTC3/ARTC5 branchExtracellular; auto-ADP-ribosylates

Foundational Studies Establishing ARTC1’s Role in Epigenetic Regulation

While initially studied for its roles in cell surface signaling, foundational research over the past decade has firmly established ARTC1 as a significant regulator of endoplasmic reticulum (ER) homeostasis and stress responses, primarily through the mono-ADP-ribosylation (MARylation) of key ER chaperones and structural proteins. This functional redefinition positions ARTC1-mediated MARylation as a crucial post-translational modification (PTM) influencing protein function and cellular signaling pathways central to maintaining proteostasis, particularly under stress conditions.

The landmark study identifying GRP78/BiP (Glucose-Regulated Protein 78 kDa / Immunoglobulin Heavy-Chain Binding Protein) as a major ARTC1 substrate was pivotal [4]. GRP78/BiP is a master regulator of the ER stress response (Unfolded Protein Response - UPR), acting as a central chaperone and sensor that controls the activation of UPR transducers (PERK, IRE1α, ATF6). Researchers demonstrated that human ARTC1 is localized to the ER membrane. Using a macrodomain-based pull-down strategy to identify ADP-ribosylated proteins combined with immunofluorescence techniques, they showed that ARTC1 specifically MARylates GRP78/BiP on arginine residues within the ER lumen. Crucially, they provided evidence that ARTC1 is activated during ER stress (e.g., induced by tunicamycin or thapsigargin), leading to acute MARylation of GRP78/BiP. This modification coincided with a rapid translational inhibition, a hallmark of the PERK branch of the UPR, suggesting ARTC1-mediated MARylation is an integral part of the early ER stress adaptation mechanism [4]. This established ARTC1 as a novel, previously unsuspected regulator of the UPR via direct modification of its core chaperone.

Further research expanded the scope of ARTC1's ER targets and functional consequences. A major breakthrough was the identification of Vesicle-associated membrane protein-associated protein B (VAPB) as a critical ARTC1 substrate [6]. VAPB is an integral ER membrane protein essential for forming Membrane Contact Sites (MCS) between the ER and other organelles, particularly mitochondria, facilitating lipid transfer and calcium (Ca²⁺) exchange. Researchers identified VAPB as a target of hARTC1 and pinpointed Arg50 as the specific ADP-ribosylation site. They demonstrated that hARTC3 interacts with hARTC1, forming a heterodimer that stabilizes hARTC1 and enhances its enzymatic activity towards VAPB. Functionally, ARTC1-mediated MARylation of VAPB at Arg50 facilitates its interaction with Secernin-1 (SCRN1), a protein involved in ER morphology and Ca²⁺ signaling. Knockdown of ARTC1 in human cardiomyocyte cells impaired intracellular calcium homeostasis, directly linking ARTC1 activity to the regulation of Ca²⁺ flux between the ER and mitochondria via VAPB modification [6]. This finding connected ARTC1 to fundamental cellular processes governing calcium signaling and organelle communication, with implications for diseases like amyotrophic lateral sclerosis (ALS) where VAPB mutations occur.

The physiological relevance of ARTC1's regulatory functions was underscored by studies in genetically modified mice. Artc1-knockout (KO) mice exhibited increased susceptibility to myocardial ischemia-reperfusion injury, characterized by elevated levels of the necroptosis marker Receptor-interacting protein kinase 3 (RIP3) [2]. This phenotype suggested that ARTC1 plays a protective role in cardiac stress by suppressing necroptotic pathways. Furthermore, Artc1 KO mice and Artc1/Arh1 double-KO mice displayed increased age-dependent multi-organ inflammation and upregulated pro-inflammatory cytokines like TNF-α, alongside decreased spontaneous tumorigenesis [2]. These complex phenotypes highlight ARTC1's role in modulating immune responses and cellular survival pathways, potentially linked to its ER stress-regulatory functions and impacts on calcium signaling. The observation that tumorigenicity of Arh1-KO cells (lacking the ADP-ribosylarginine hydrolase) was reduced in Artc1-KO or heterozygous recipient mice, involving CD8+ T cell and macrophage infiltration, further emphasized ARTC1's influence on the tumor microenvironment, potentially through altered cell surface protein function or ER stress-induced immunomodulation [2] [6].

Table 3: Key ARTC1 Substrates and Functional Consequences in ER/Stress Regulation

SubstrateLocalizationFunction of SubstrateConsequence of ARTC1-mediated MARylationFunctional Outcome
GRP78/BiPER LumenMaster chaperone; sensor/regulator of UPR pathwaysModulated during ER stress; correlates with translational inhibitionRegulation of Unfolded Protein Response (UPR) initiation; ER proteostasis
VAPBER Membrane (Cytosolic domain)Tethers ER to other organelles (e.g., mitochondria); regulates MCS, lipid transfer, Ca²⁺ exchangePromotes interaction with Secernin-1 (SCRN1) at Arg50Enhanced ER-mitochondria contacts; Regulation of intracellular calcium (Ca²⁺) homeostasis [6]
HPX (Hemopexin)ExtracellularHeme scavenger and transporterImpairs heme binding capacity [10]Potential modulation of heme homeostasis and oxidative stress responses
Numerous Cell Surface ProteinsPlasma MembraneDiverse roles (receptors, transporters, adhesion molecules)Modulation of protein function (specific effects target-dependent)Altered signal transduction, transmembrane transport, cell adhesion [10]

Properties

Product Name

ARTC1

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